molecular formula C12H17NO3S B8273842 5-Tert-butyl-2-methoxy-1-methylsulphanyl-3-nitro-benzene CAS No. 1215032-00-0

5-Tert-butyl-2-methoxy-1-methylsulphanyl-3-nitro-benzene

Cat. No. B8273842
M. Wt: 255.34 g/mol
InChI Key: KQHFYALGHKOVKK-UHFFFAOYSA-N
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Patent
US08686022B2

Procedure details

2 g 5-tert-butyl-2-methoxy-3-nitro-phenylamine are dissolved in 20 ml acetonitrile, combined successively with 3.6 ml isopentylnitrite as well as 2.4 ml dimethyldisulphide and refluxed for 2 h. The solvents are eliminated in vacuo and the residue is chromatographed on silica gel (petroleum ether/ethyl acetate 90:10).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([N+:14]([O-:16])=[O:15])[C:8]([O:12][CH3:13])=[C:9](N)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].C(ON=O)CC(C)C.[CH3:25][S:26]SC>C(#N)C>[C:1]([C:5]1[CH:6]=[C:7]([N+:14]([O-:16])=[O:15])[C:8]([O:12][CH3:13])=[C:9]([S:26][CH3:25])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=C(C1)N)OC)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(CC(C)C)ON=O
Step Three
Name
Quantity
2.4 mL
Type
reactant
Smiles
CSSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (petroleum ether/ethyl acetate 90:10)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C(=C(C1)SC)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.